molecular formula C4HBrClIN2 B14868728 2-Bromo-3-chloro-5-iodopyrazine

2-Bromo-3-chloro-5-iodopyrazine

Cat. No.: B14868728
M. Wt: 319.32 g/mol
InChI Key: ANEIUSJLVWTHOX-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-iodopyrazine is an organic compound with the molecular formula C4HBrClIN2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is notable for its unique combination of bromine, chlorine, and iodine substituents on the pyrazine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-iodopyrazine typically involves multi-step reactions starting from pyrazine derivatives. One common method includes the halogenation of pyrazine using bromine, chlorine, and iodine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure selective halogenation at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-5-iodopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Bromo-3-chloro-5-iodopyrazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.

    Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-iodopyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple halogens can enhance its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the derivative and its intended use .

Comparison with Similar Compounds

  • 2-Bromo-5-iodopyrazine
  • 2-Chloro-3-iodopyrazine
  • 2-Bromo-3-chloropyrazine

Comparison: 2-Bromo-3-chloro-5-iodopyrazine is unique due to the presence of three different halogens on the pyrazine ring. This unique combination allows for versatile chemical modifications and enhances its reactivity compared to similar compounds with fewer halogen substituents .

Properties

IUPAC Name

2-bromo-3-chloro-5-iodopyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClIN2/c5-3-4(6)9-2(7)1-8-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEIUSJLVWTHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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